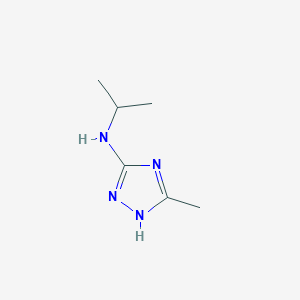

5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine

説明

5-Methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine is a substituted 1,2,4-triazole derivative characterized by a methyl group at position 5 and an isopropylamine group at position 3 of the triazole ring. This compound belongs to a broader class of nitrogen-containing heterocycles known for their pharmacological and material science applications.

Key physicochemical properties inferred from structural analogs include moderate polarity due to the triazole core and substituent-dependent solubility in organic solvents. The isopropyl group likely enhances lipophilicity compared to simpler alkyl or aryl derivatives .

特性

IUPAC Name |

5-methyl-N-propan-2-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-4(2)7-6-8-5(3)9-10-6/h4H,1-3H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUOFLBZMGNNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and General Preparation Strategy

The preparation of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine typically involves a multi-step synthetic route centered on the construction of the 1,2,4-triazole ring followed by selective alkylation and methylamination steps.

Formation of the 1,2,4-Triazole Ring:

The triazole core is generally synthesized via cyclization reactions involving hydrazine derivatives and nitrile or amidine precursors under controlled acidic or basic conditions. This cyclization forms the heterocyclic 1,2,4-triazole scaffold essential for further functionalization.Alkylation of the Triazole Nitrogen:

Introduction of the N-(propan-2-yl) substituent is achieved by alkylation using isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate. This step selectively installs the isopropyl groups on the triazole nitrogen atoms, yielding N-substituted triazol-3-amines.Methylamination at Position 5:

The methylamino group at position 5 is introduced through methylaminomethylation, typically involving reaction with methylamine or methylaminomethyl reagents. This step may be conducted after ring formation and alkylation to afford the final target compound.

Detailed Reaction Conditions and Optimization

Research findings indicate that the optimization of reaction conditions is crucial for maximizing yield and purity:

| Step | Reagents/Conditions | Notes and Outcomes |

|---|---|---|

| Triazole ring formation | Hydrazine + nitrile compound, acidic/basic medium | Efficient cyclization; reaction time varies (1-4 h) |

| Alkylation | Isopropyl halide + K2CO3, solvent (acetone/DMF) | Moderate to high yields; temperature 50-80°C |

| Methylaminomethylation | Methylamine or methylaminomethyl chloride, base | Reaction at room temperature or mild heating |

- The use of potassium carbonate as a base facilitates nucleophilic substitution during alkylation without side reactions.

- Methylaminomethylation is sensitive to reaction time and stoichiometry; excess methylamine improves conversion.

Industrial Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated synthesis systems are employed to improve reproducibility and control over reaction parameters. Industrial processes emphasize:

- Preformation of intermediates to avoid impurities.

- Use of continuous monitoring techniques such as HPLC to ensure completion and purity.

- Stringent quality control to meet pharmaceutical or industrial standards.

Alternative Synthetic Approaches and Related Compounds

Additional synthetic methodologies reported in the literature for related 1,2,4-triazole derivatives provide insights applicable to the target compound:

Thiourea Cyclization Route:

The reaction of amines with isothiocyanates to form thioureas, followed by cyclization with hydrazides, can generate substituted triazoles regioselectively. Mercury(II) salts such as Hg(OAc)2 have been identified as effective thiophiles facilitating cyclization in one-pot reactions.Base-Catalyzed Cyclization:

Condensation of acetohydrazides with isothiocyanates under basic conditions in ethanol yields substituted 3-mercapto-5-methyl-1,2,4-triazoles, which can be further functionalized to target compounds.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents/Conditions | Products and Notes |

|---|---|---|

| Oxidation | H2O2, m-chloroperbenzoic acid | N-oxide derivatives; may affect methylamino group |

| Reduction | LiAlH4, NaBH4 | Partial or full reduction of triazole or substituents |

| Nucleophilic Substitution | Alkyl halides, acyl chlorides + base | Alkylated or acylated triazole derivatives |

These reactions are important for modifying the compound post-synthesis or for generating intermediates during preparation.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of mercury(II) acetate as a thiophile in thiourea cyclization reactions improves yield and selectivity for 1,2,4-triazole derivatives.

- Reaction times of approximately 2 hours are optimal for cyclization steps involving thioureas and formylhydrazides.

- Alkylation and methylaminomethylation steps require careful control of temperature and reagent equivalents to prevent side reactions and maximize product purity.

- Industrial processes emphasize preformation of intermediates and continuous monitoring to reduce impurities such as 3-amino-1,2,4-triazole contaminants.

化学反応の分析

Types of Reactions

5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogenated compounds, nucleophiles; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of various substituted triazole derivatives with different functional groups.

科学的研究の応用

Antimicrobial Applications

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. For instance, the synthesis of novel derivatives based on the triazole structure has been linked to enhanced antimicrobial potency.

Case Study: Antimicrobial Activity

A study synthesized several triazole derivatives and tested their efficacy against common pathogens. The results demonstrated that certain modifications to the triazole structure significantly increased antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Potential

5-Methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine has also been investigated for its anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focus of research.

Case Study: Anticancer Activity

In a recent study, various triazole derivatives were tested against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Results indicated that some derivatives exhibited IC₅₀ values below 100 μM, suggesting potent cytotoxic effects. The most active compounds induced significant morphological changes in treated cells, indicating apoptosis through mitochondrial dysfunction and activation of apoptotic pathways .

Agricultural Applications

In agriculture, the compound has potential as a fungicide due to its triazole structure, which is known for inhibiting sterol biosynthesis in fungi.

Case Study: Fungicidal Activity

Research has indicated that triazole-based compounds can effectively control fungal pathogens in crops. A series of experiments demonstrated that certain formulations containing 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine significantly reduced the incidence of fungal infections in crops like wheat and barley. The mode of action involves inhibition of ergosterol biosynthesis, leading to compromised fungal cell membranes .

作用機序

The mechanism of action of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of target enzymes or modulate receptor function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

類似化合物との比較

Structural Analogues and Pharmacological Activity

The biological activity of 1,2,4-triazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Substituent Effects : Bulky groups (e.g., benzylthio) enhance enzyme-binding specificity, as seen in HsMetAP2 inhibition . Electron-withdrawing groups (e.g., nitro in position 3-phenyl) may improve stability and bioavailability .

- Pharmacophore Flexibility : The triazole core allows diverse substitutions, enabling tailored interactions with biological targets. For example, nitroimidazole-containing derivatives (e.g., Megazol) exhibit antiparasitic activity but with associated cytotoxicity .

Physicochemical and Pharmacokinetic Properties

| Property | 5-Methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine | 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine | 5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-amine |

|---|---|---|---|

| Molecular Formula | C₆H₁₂N₄ | C₈H₇BrN₄ | C₉H₁₀N₄O |

| Molecular Weight | 168.23 g/mol | 255.09 g/mol | 190.20 g/mol |

| Polarity | Moderate (lipophilic isopropyl group) | High (bromophenyl) | Moderate (methoxyphenyl) |

| Solubility | Likely soluble in ethanol, DMSO | Poor aqueous solubility | Soluble in organic solvents |

| Stability | Stable under inert conditions | Light-sensitive | Stable at room temperature |

| Bioactivity | Potential kinase/MetAP inhibition | Unreported | Unreported |

Notes:

- Bromophenyl derivatives (e.g., 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine) exhibit poor aqueous solubility due to halogenated aromatic rings, limiting their pharmacokinetic profiles .

- Methoxyphenyl analogs (e.g., 5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-amine) balance lipophilicity and polarity, making them candidates for CNS-targeting drugs .

生物活性

5-Methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine (CAS No. 1803600-04-5) is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, potential anticancer effects, and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine is , with a molecular weight of 140.19 g/mol. The compound features a triazole ring substituted with a methyl and an isopropyl group, which may influence its biological activity and solubility properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that various substituted triazoles demonstrate activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine | Staphylococcus aureus | 32 µg/mL |

| 5-Methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine | Escherichia coli | 64 µg/mL |

| 5-Methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine | Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The triazole scaffold has been associated with anticancer activity. A study focusing on similar triazole derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects

In a recent investigation, derivatives of triazoles were screened for their activity against colon carcinoma (HCT116) and breast cancer (T47D) cell lines. The results indicated that specific modifications to the triazole structure significantly enhanced anticancer potency.

Key Findings:

- Compound A : IC50 = 6.2 µM against HCT116

- Compound B : IC50 = 27.3 µM against T47D

These results underscore the potential of triazole derivatives as lead compounds in cancer therapy.

The biological activity of 5-methyl-N-(propan-2-yl)-4H-1,2,4-triazol-3-amine can be attributed to its ability to interfere with cellular processes. Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and other metabolic pathways critical for microbial growth and cancer cell proliferation.

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary studies indicate that the compound possesses moderate toxicity levels; however, further research is needed to elucidate its safety in clinical settings.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。